N-phthaloyl asparagine
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Overview
Description
N-phthaloyl asparagine is a derivative of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a phthaloyl group attached to the nitrogen atom of the asparagine molecule. This modification enhances the stability and reactivity of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phthaloyl asparagine can be synthesized through the reaction of phthalic anhydride with asparagine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like toluene under reflux conditions. The process involves the formation of an amide bond between the phthaloyl group and the amino group of asparagine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-phthaloyl asparagine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The phthaloyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while substitution reactions can produce various N-substituted asparagine derivatives .
Scientific Research Applications
N-phthaloyl asparagine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies related to protein modification and enzyme activity.
Industry: This compound is used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N-phthaloyl asparagine involves its interaction with specific molecular targets. The phthaloyl group enhances the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, including those involved in protein synthesis and degradation .
Comparison with Similar Compounds
Similar Compounds
N-phthaloylglycine: Similar in structure but with glycine instead of asparagine.
Thalidomide: Contains a phthalimido group and is used in the treatment of epilepsy.
Uniqueness
N-phthaloyl asparagine is unique due to its specific interaction with proteins and enzymes, which is not observed with other similar compounds. This makes it particularly valuable in biochemical research and pharmaceutical development .
Properties
IUPAC Name |
4-amino-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c13-9(15)5-8(12(18)19)14-10(16)6-3-1-2-4-7(6)11(14)17/h1-4,8H,5H2,(H2,13,15)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHJNPKWNYXBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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